molecular formula C14H16INO5 B2859678 dimethyl N-(4-iodobenzoyl)glutamate CAS No. 473444-31-4

dimethyl N-(4-iodobenzoyl)glutamate

Cat. No.: B2859678
CAS No.: 473444-31-4
M. Wt: 405.188
InChI Key: GUIAUTJTUAVNMG-UHFFFAOYSA-N
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Description

Dimethyl N-(4-iodobenzoyl)glutamate is a chemical compound with the molecular formula C14H16INO5 It is known for its unique structure, which includes an iodinated benzoyl group attached to a glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl N-(4-iodobenzoyl)glutamate typically involves the esterification of glutamic acid followed by the introduction of the 4-iodobenzoyl group. One common method involves the reaction of dimethyl glutamate with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(4-iodobenzoyl)glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Dimethyl N-(4-iodobenzoyl)glutamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: There is interest in exploring its potential as a pharmaceutical agent.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl N-(4-iodobenzoyl)glutamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodinated benzoyl group plays a crucial role in these interactions, as it can form strong bonds with target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl N-(4-bromobenzoyl)glutamate: Similar structure but with a bromine atom instead of iodine.

    Dimethyl N-(4-chlorobenzoyl)glutamate: Similar structure but with a chlorine atom instead of iodine.

    Dimethyl N-(4-fluorobenzoyl)glutamate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Dimethyl N-(4-iodobenzoyl)glutamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger size and higher atomic weight of iodine influence the compound’s interactions and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIAUTJTUAVNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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